molecular formula C9H6N2O3 B12913998 4-(4-Nitrophenyl)-1,2-oxazole CAS No. 17819-23-7

4-(4-Nitrophenyl)-1,2-oxazole

Cat. No.: B12913998
CAS No.: 17819-23-7
M. Wt: 190.16 g/mol
InChI Key: ONYOTHPCDKALQQ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1,2-oxazole is an organic compound characterized by the presence of a nitrophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1,2-oxazole typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to form the desired oxazole derivative. One common method involves the reaction of 4-nitrophenylhydrazine with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes followed by subsequent reactions to form the oxazole ring. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl oxazole derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the oxazole ring can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-1,2-oxazole, known for its use in enzyme assays.

    4-Nitrophenylhydrazine: Another related compound used in the synthesis of various organic molecules.

    4-Nitrophenyl chloroformate: Utilized in the preparation of carbamate derivatives with antimicrobial and antioxidant activities.

Uniqueness

This compound is unique due to the combination of the nitrophenyl group and the oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

17819-23-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-(4-nitrophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)9-3-1-7(2-4-9)8-5-10-14-6-8/h1-6H

InChI Key

ONYOTHPCDKALQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2)[N+](=O)[O-]

Origin of Product

United States

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